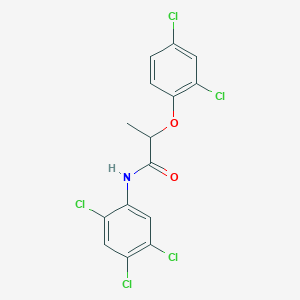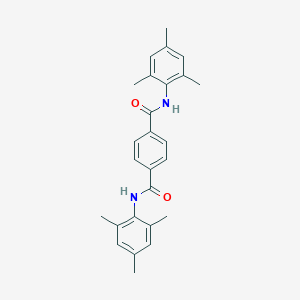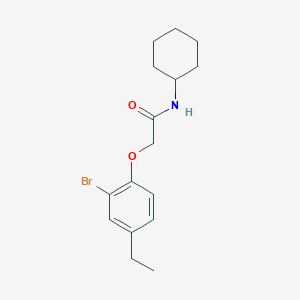![molecular formula C21H16Cl2N2O2S2 B325259 3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325259.png)
3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of two benzothiophene rings, each substituted with a chlorine atom, and connected through a carbonyl and amide linkage
Preparation Methods
The synthesis of 3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene rings and subsequent functionalization. The synthetic route may include:
Formation of Benzothiophene Rings: Starting from thiophene derivatives, the benzothiophene rings are synthesized through cyclization reactions.
Amide Formation: The amide linkage is formed by reacting the chlorinated benzothiophene with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, where the compound affects the expression or activity of key proteins, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 3-CHLORO-N-{1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]PROPAN-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE include other benzothiophene derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
- 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide .
- 2-chloro-N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H16Cl2N2O2S2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-chloro-N-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]propyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H16Cl2N2O2S2/c1-11(25-21(27)19-17(23)13-7-3-5-9-15(13)29-19)10-24-20(26)18-16(22)12-6-2-4-8-14(12)28-18/h2-9,11H,10H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
CMGYIJZUOBXGEK-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CC(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B325179.png)



![4-tert-butyl-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B325185.png)
![METHYL 2-(3-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B325186.png)

![2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE](/img/structure/B325188.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B325190.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B325200.png)
![N-[4-({[4-(1-azepanylsulfonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B325202.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromobenzamide](/img/structure/B325203.png)
